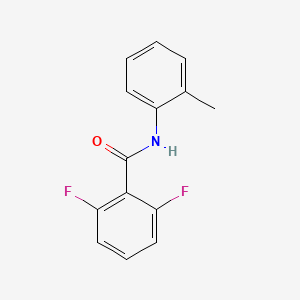

![molecular formula C23H28N2O3 B5543257 1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including acetylation, deacetylation, and reactions with piperazine to obtain target products. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved ferulic acid acetylation protection, followed by reaction with piperazine, resulting in a yield of over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Crystal structure studies and Hirshfeld surface analysis along with DFT calculations have been conducted to understand the molecular structure and reactive sites for electrophilic and nucleophilic nature of related piperazine derivatives. These studies confirm the structure through single crystal X-ray diffraction and reveal intermolecular hydrogen bonds contributing to crystal packing (K. Kumara et al., 2017).

Chemical Reactions and Properties

Research on related piperazine compounds has shown that the inclusion of specific moieties can significantly impact their receptor affinity and behavior in biological models. For example, benzotriazole moieties in piperazines contribute to 5-HT1A and 5-HT2 receptor affinity, demonstrating the chemical versatility and potential for pharmacological application of these structures (J. Mokrosz et al., 1994).

Physical Properties Analysis

The synthesis and characterization of compounds like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one have been explored, detailing their IR, 1H NMR, and single crystal X-ray diffraction characteristics. These studies highlight the structural and physical attributes, laying the groundwork for understanding the compound's behavior in various conditions (G. Lv et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its derivatives are synthesized for various pharmacological studies. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives. The chemical structure of the compound is confirmed through IR, 1HNMR, and MS, indicating a yield of over 56.9% (Wang Xiao-shan, 2011).

Receptor Affinity and Antagonistic Properties

A series of 1,4-substituted piperazine derivatives have been synthesized, showing affinity toward alpha 1- and alpha 2-receptors. These compounds demonstrate antagonistic properties by inhibiting phenylephrine-induced contraction in isolated rat aorta. The most active compounds display strong affinity for alpha 1-adrenoceptors in the low nanomolar range, indicating potential therapeutic applications in conditions influenced by these receptors (H. Marona et al., 2011).

Anticancer Activity

Derivatives of 1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine have been explored for their anticancer activities. For example, a heterocyclic compound synthesized using related structures has been evaluated against human bone cancer cell lines, showing promising results. Molecular docking studies further support the potential antiviral activity of these compounds, suggesting their utility in oncological research (G. Lv et al., 2019).

Neuroleptic Activity

Compounds containing the phenyl-4-piperidinylmethanone moiety, related to 1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine, have shown potent neuroleptic activity. Studies indicate that these compounds can act as long-acting neuroleptic agents, suggesting potential applications in the treatment of psychiatric disorders (R. F. Boswell et al., 1978).

Tubulin Polymerization Inhibition

N-Heterocyclic derivatives derived from phenoxazine and phenothiazine, structurally related to 1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine, have been identified as highly potent inhibitors of tubulin polymerization. These compounds exhibit excellent antiproliferative properties against a wide range of cancer cell lines, with some analogues showing low nanomolar GI50 values. The inhibition of tubulin polymerization and the induction of G2/M phase cell cycle blockade are key mechanisms underlying their antitumor effects, highlighting their potential as novel cancer therapeutics (H. Prinz et al., 2017).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-19(28-22-13-7-6-12-21(22)27-2)23(26)25-17-15-24(16-18-25)14-8-11-20-9-4-3-5-10-20/h3-13,19H,14-18H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWQPPMQVTOIM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)